Cas no 1565737-62-3 (3-Amino-2-isobutoxybenzoic acid)
3-Amino-2-isobutoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-2-isobutoxybenzoic acid
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- MDL: MFCD26046520
- Inchi: 1S/C11H15NO3/c1-7(2)6-15-10-8(11(13)14)4-3-5-9(10)12/h3-5,7H,6,12H2,1-2H3,(H,13,14)
- InChI Key: FUBYYCSXUHQEDE-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=CC(N)=C1OCC(C)C
3-Amino-2-isobutoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 214976-2.500g |
3-Amino-2-isobutoxybenzoic acid, 95% |
1565737-62-3 | 95% | 2.500g |
$1816.00 | 2023-09-10 |
3-Amino-2-isobutoxybenzoic acid Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 3-Amino-2-isobutoxybenzoic acid
3-Amino-2-isobutoxybenzoic Acid: A Comprehensive Overview
The compound 3-Amino-2-isobutoxybenzoic Acid (CAS No. 1565737-62-3) is a significant molecule in the field of organic chemistry, particularly in the synthesis of biologically active compounds. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and material science. In this article, we will delve into its properties, synthesis, applications, and recent advancements in research.
3-Amino-2-isobutoxybenzoic Acid is characterized by its aromatic ring system, which includes an amino group (-NH₂) at the 3-position and an isobutoxy group (-O-i-C₃H₇) at the 2-position. The presence of these functional groups imparts versatile reactivity, making it a valuable intermediate in organic synthesis. The amino group can participate in various reactions such as amidation, alkylation, and coupling reactions, while the isobutoxy group provides steric bulk and can be readily modified to introduce additional functionality.
Recent studies have highlighted the importance of 3-Amino-2-isobutoxybenzoic Acid in the development of bioactive molecules. For instance, researchers have explored its role in the synthesis of anti-inflammatory agents and antioxidants. The amino group facilitates hydrogen bonding interactions, which are crucial for bioavailability and target binding. Meanwhile, the isobutoxy group enhances lipophilicity, improving the molecule's ability to cross biological membranes.
The synthesis of 3-Amino-2-isobutoxybenzoic Acid typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the Friedel-Crafts alkylation of an aromatic ring followed by functionalization to introduce the amino and isobutoxy groups. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
In terms of applications, 3-Amino-2-isobutoxybenzoic Acid has found utility in pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to act as a versatile building block makes it indispensable in combinatorial chemistry libraries. Additionally, its derivatives have shown promise in treating neurodegenerative diseases due to their ability to modulate key cellular pathways.
From a research perspective, 3-Amino-2-isobutoxybenzoic Acid continues to be a focal point for exploring novel chemical transformations. Chemists are increasingly leveraging its reactivity to design complex molecules with tailored properties. For example, recent work has demonstrated its use in constructing heterocyclic frameworks that exhibit potent anticancer activity.
In conclusion, 3-Amino-2-isobutoxybenzoic Acid (CAS No. 1565737-62-3) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications underscore its importance in both academic research and industrial settings. As research progresses, this compound is expected to unlock new possibilities in drug development and material innovation.
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